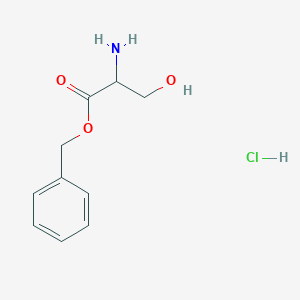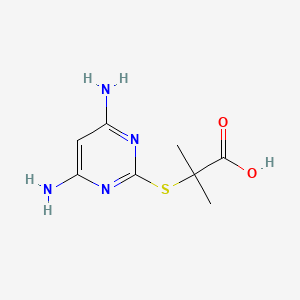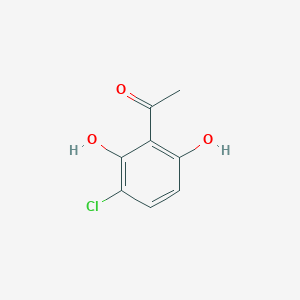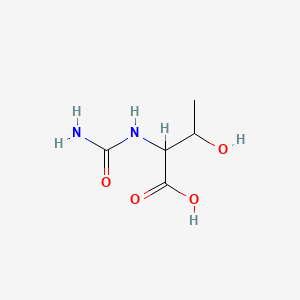
Benzyl 2-amino-3-hydroxypropanoate hydrochloride
Übersicht
Beschreibung
Benzyl 2-amino-3-hydroxypropanoate hydrochloride is a chemical compound with the CAS Number: 879278-55-4 . It has a molecular weight of 231.68 . The IUPAC name for this compound is benzyl 2-amino-3-hydroxypropanoate hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Benzyl 2-amino-3-hydroxypropanoate hydrochloride is1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Benzyl 2-amino-3-hydroxypropanoate hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 231.68 .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Tengler et al. (2013) focused on the synthesis and characterization of compounds similar to Benzyl 2-amino-3-hydroxypropanoate hydrochloride, exploring their potential as antimycobacterials. The research involved primary in vitro screening against mycobacterial species, revealing that some synthesized carbamates exhibited higher activity than standard treatments like ciprofloxacin, isoniazid, or pyrazinamide. Additionally, these compounds were tested for their effects on photosynthetic electron transport in spinach chloroplasts, suggesting a potential impact on membrane permeability and photosynthesis efficiency (Tengler, Kapustíková, Pesko, Govender, Keltošová, Mokrý, Kollar, O'mahony, Coffey, Král’ová, & Jampílek, 2013).
Crystal Structure Analysis
Gao and Sun (2007) reported the synthesis of a compound structurally related to Benzyl 2-amino-3-hydroxypropanoate hydrochloride. Their study detailed the crystal structure of the synthesized compound, providing insights into its molecular configuration and potential interactions. This information is crucial for understanding the chemical behavior and reactivity of such compounds (Gao & Sun, 2007).
Substituent Effects and Chiral Discrimination
Brown et al. (1993) explored the complexation of benzoic acid derivatives, including structures similar to Benzyl 2-amino-3-hydroxypropanoate hydrochloride, with β-cyclodextrin and its analogs. The study highlighted the effects of substituents on complex stability and chiral discrimination, providing valuable insights into the molecular interactions and potential applications of these compounds in chiral separation techniques or drug delivery systems (Brown, Coates, Duckworth, Lincoln, Easton, & May, 1993).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, IF ON SKIN: Wash with plenty of soap and water, IF INHALED: Remove person to fresh air and keep comfortable for breathing, IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, If skin irritation occurs: Get medical advice/attention, If eye irritation persists: Get medical advice/attention, Take off contaminated clothing and wash it before reuse, Store locked up, and Dispose of contents/container to an approved waste disposal plant .
Eigenschaften
IUPAC Name |
benzyl 2-amino-3-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZWCDQAKCHOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-amino-3-hydroxypropanoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3162610.png)


![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3162650.png)



